Poldine methylsulfate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Poldine methylsulfate primarily targets the Muscarinic Acetylcholine Receptors (CHRM) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.

Mode of Action

As a Muscarinic Acetylcholine Receptor antagonist , this compound works by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors . This prevents the transmission of nerve impulses through these receptors, thereby influencing various physiological processes.

Biochemical Pathways

This compound affects two main biochemical pathways: the Neuroactive Ligand-Receptor Interaction and the Cholinergic Synapse . By blocking the muscarinic acetylcholine receptors, it disrupts the normal functioning of these pathways, leading to downstream effects that can alter various physiological responses.

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its antagonistic effect on muscarinic acetylcholine receptors. By blocking these receptors, it can influence a range of physiological processes, potentially leading to various therapeutic effects .

Analyse Biochimique

Biochemical Properties

Poldine Methylsulfate interacts with the muscarinic acetylcholine receptor (CHRM) as an antagonist . This interaction involves the binding of this compound to the receptor, which inhibits the action of acetylcholine, a neurotransmitter, on the muscarinic receptors .

Cellular Effects

The primary cellular effect of this compound is its antagonistic action on the muscarinic acetylcholine receptors This can influence various cellular processes, including cell signaling pathways and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the muscarinic acetylcholine receptors and inhibiting their action This can lead to changes in gene expression and cellular function

Metabolic Pathways

This compound is involved in the neuroactive ligand-receptor interaction pathway and the cholinergic synapse pathway

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le méthyl sulfate de poldine peut être synthétisé par la réaction du 2-[(2-hydroxy-2,2-diphénylacétyl)oxy]méthyl-1,1-diméthylpyrrolidinium avec le sulfate de méthyle . La réaction implique généralement les étapes suivantes :

Formation de l'intermédiaire pyrrolidinium : Cela implique la réaction de l'acide 2-hydroxy-2,2-diphénylacétique avec le 1,1-diméthylpyrrolidinium.

Méthylation : L'intermédiaire est ensuite méthylé à l'aide de sulfate de méthyle pour former le méthyl sulfate de poldine.

Méthodes de Production Industrielle : La production industrielle du méthyl sulfate de poldine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction afin de garantir un rendement et une pureté élevés. La réaction est généralement effectuée dans un environnement contrôlé pour éviter la contamination et la dégradation du produit .

Analyse Des Réactions Chimiques

Types de Réactions : Le méthyl sulfate de poldine subit diverses réactions chimiques, notamment :

Réactions de Substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence du groupe ammonium quaternaire.

Hydrolyse : La liaison ester dans le méthyl sulfate de poldine peut être hydrolysée en conditions acides ou basiques.

Réactifs et Conditions Communs :

Substitution Nucléophile : Les réactifs courants comprennent des nucléophiles tels que les halogénures, les thiols et les amines.

Hydrolyse : Des conditions acides ou basiques sont utilisées pour hydrolyser la liaison ester.

Principaux Produits Formés :

Réactions de Substitution : Les produits dépendent du nucléophile utilisé. Par exemple, la réaction avec un nucléophile halogénure donnerait un produit substitué par un halogénure.

Hydrolyse : L'hydrolyse du méthyl sulfate de poldine donne l'alcool et l'acide correspondants.

4. Applications de la Recherche Scientifique

Le méthyl sulfate de poldine a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Employé dans des études impliquant les récepteurs muscariniques de l'acétylcholine.

Médecine : Utilisé comme agent thérapeutique pour ses propriétés anticholinergiques, en particulier dans le traitement des troubles gastro-intestinaux.

Industrie : Appliqué dans la formulation de produits pharmaceutiques

5. Mécanisme d'Action

Le méthyl sulfate de poldine exerce ses effets en antagonisant les récepteurs muscariniques de l'acétylcholine (CHRM). Cette inhibition empêche l'acétylcholine de se lier à ces récepteurs, réduisant ainsi l'activité du système nerveux parasympathique. Les principales cibles moléculaires sont les récepteurs muscariniques, qui sont impliqués dans divers processus physiologiques tels que la contraction des muscles lisses et la sécrétion glandulaire .

Composés Similaires :

Atropine : Un autre antagoniste des récepteurs muscariniques de l'acétylcholine, mais avec une structure différente et un éventail d'applications plus large.

Scopolamine : Similaire à l'atropine, utilisée pour ses propriétés anticholinergiques mais avec une pharmacocinétique différente.

Unicité du Méthyl Sulfate de Poldine : Le méthyl sulfate de poldine est unique en raison de sa structure spécifique, qui confère des propriétés pharmacologiques distinctes. Contrairement à l'atropine et à la scopolamine, le méthyl sulfate de poldine est un composé d'ammonium quaternaire, ce qui limite sa capacité à traverser la barrière hémato-encéphalique, réduisant ainsi les effets secondaires sur le système nerveux central .

Applications De Recherche Scientifique

Poldine methylsulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving muscarinic acetylcholine receptors.

Medicine: Utilized as a therapeutic agent for its anticholinergic properties, particularly in the treatment of gastrointestinal disorders.

Industry: Applied in the formulation of pharmaceutical products

Comparaison Avec Des Composés Similaires

Atropine: Another muscarinic acetylcholine receptor antagonist, but with a different structure and broader range of applications.

Scopolamine: Similar to atropine, used for its anticholinergic properties but with different pharmacokinetics.

Uniqueness of Poldine Methylsulfate: this compound is unique due to its specific structure, which confers distinct pharmacological properties. Unlike atropine and scopolamine, this compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects .

Propriétés

IUPAC Name |

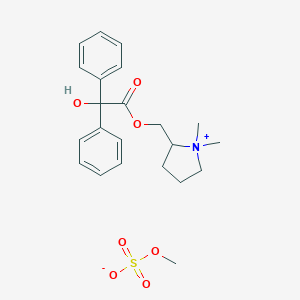

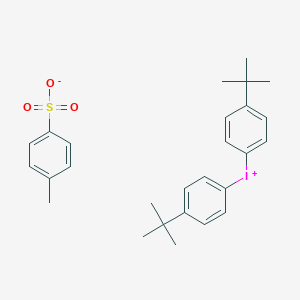

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHAZEKGLAMVFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969686 | |

| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-80-2 | |

| Record name | Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poldine methylsulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poldine metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLDINE METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Poldine Methylsulfate in treating peptic ulcers?

A1: While the provided abstracts do not delve into the specific mechanism of action of this compound, they do highlight its use in treating peptic ulcers. [, , ] This suggests that this compound likely acts as an anticholinergic agent. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter that stimulates the production of stomach acid. By reducing stomach acid, this compound can help alleviate the symptoms of peptic ulcers and promote healing.

Q2: How can this compound be quantified in pharmaceutical preparations?

A2: A spectrophotometric method has been developed for the determination of this compound in pharmaceutical preparations. [] This method utilizes the ultraviolet absorbance of the compound in methanol solutions. To eliminate interference from other substances, a separation step involving the formation and subsequent regeneration of a reineckate derivative via ion-exchange chromatography is employed.

Q3: Has this compound been compared to other drugs for peptic ulcer treatment?

A3: Yes, research has been conducted comparing the effectiveness of this compound to other treatment options for peptic ulcers. One study involved a double-blind comparison of this compound with butabarbital sodium and propantheline bromide with phenobarbital. [, ] While the specific results of this study are not detailed in the abstract, the fact that such a comparison was conducted highlights the ongoing effort to understand the relative efficacy of different peptic ulcer treatments.

Q4: Are there any analytical methods to study the stability of this compound?

A4: The spectrophotometric method mentioned previously is not only valuable for quantifying this compound but also for investigating its hydrolytic degradation. [] By monitoring the changes in UV absorbance over time, researchers can gain insights into the stability of the compound under various conditions and potentially identify degradation products. This information is crucial for developing stable formulations and ensuring the drug's efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)